BenchChemオンラインストアへようこそ!

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Stereochemistry Impurity Profiling Moxifloxacin Quality Control

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, also designated trans-octahydro-1H-pyrrolo[3,4-b]pyridine or trans-2,8-diazabicyclo[4.3.0]nonane, is a saturated bicyclic diamine (C7H14N2, MW 126.20 g/mol). It is recognized in pharmacopoeial and regulatory contexts primarily as Moxifloxacin Related Impurity 1 and Moxifloxacin Impurity 83, an impurity of the fluoroquinolone antibiotic moxifloxacin.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 158060-81-2
Cat. No. B183521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
CAS158060-81-2
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2NC1
InChIInChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1
InChIKeyKSCPLKVBWDOSAI-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 158060-81-2): Procurement-Relevant Identity and Pharmacopoeial Context


(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine, also designated trans-octahydro-1H-pyrrolo[3,4-b]pyridine or trans-2,8-diazabicyclo[4.3.0]nonane, is a saturated bicyclic diamine (C7H14N2, MW 126.20 g/mol) [1]. It is recognized in pharmacopoeial and regulatory contexts primarily as Moxifloxacin Related Impurity 1 and Moxifloxacin Impurity 83, an impurity of the fluoroquinolone antibiotic moxifloxacin . The compound's rigid trans-fused pyrrolidine-piperidine scaffold and defined (4aS,7aR) stereochemistry distinguish it from the (4aS,7aS)-cis isomer that serves as the active pharmaceutical intermediate in moxifloxacin synthesis [2]. This stereochemical divergence underpins its specific utility as a chromatographic reference standard for impurity profiling rather than as a synthetic building block.

Why Generic Octahydro-1H-pyrrolo[3,4-b]pyridine Substitution Fails for (4aS,7aR)-trans-Configured Moxifloxacin Impurity Standards


The octahydro-1H-pyrrolo[3,4-b]pyridine scaffold exists in multiple stereoisomeric forms—(4aS,7aS)-cis, (4aS,7aR)-trans, (4aR,7aR)-cis, and the racemic/unspecified mixture (CAS 5654-94-4)—each with distinct chromatographic behavior and regulatory identity [1]. The USP monograph for Moxifloxacin Hydrochloride explicitly defines related compounds A–E all as (4aS,7aS)-cis-configured species, with individual acceptance criteria of NMT 0.1% and total impurities NMT 0.5% [2]. The trans isomer (4aS,7aR) represents a stereochemically distinct impurity that cannot be resolved or quantified using a cis-isomer reference standard; misidentification would lead to inaccurate impurity profiling and potential regulatory non-compliance [3]. Generic octahydro-1H-pyrrolo[3,4-b]pyridine, lacking defined stereochemistry, is therefore unsuitable as a substitute for stereochemically authenticated (4aS,7aR)-trans reference material in analytical method validation.

(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity: Trans (4aS,7aR) vs. Cis (4aS,7aS) Configuration and Its Impact on Pharmacopoeial Impurity Classification

The (4aS,7aR)-trans configuration of this compound is the defining feature that separates it from the (4aS,7aS)-cis isomer used as the active moxifloxacin intermediate. In the USP Moxifloxacin Hydrochloride monograph, all five specified related compounds (A–E) bear the (4aS,7aS)-cis configuration and are assigned distinct relative retention times (RRT) and relative response factors (RRF) [1]. The trans isomer is explicitly catalogued as a separate impurity entity—Moxifloxacin Related Impurity 1—and is not interchangeable with any of the cis-configured USP-specified impurities . This stereochemical divergence results in distinct chromatographic retention and mass spectrometric fragmentation patterns that are essential for accurate impurity identification [2].

Stereochemistry Impurity Profiling Moxifloxacin Quality Control

Predicted Physicochemical Property Differentiation: Boiling Point of (4aS,7aR)-trans vs. Cis Isomer

The predicted boiling point of (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine (trans isomer) is reported as 198.5 ± 8.0 °C [1]. In contrast, the cis-configured (4aS,7aS) isomer displays a boiling point of 59 °C at 0.14 mm Hg [2], reflecting substantial volatility differences under reduced pressure conditions. While both values are predicted or vendor-reported rather than derived from head-to-head experimental measurement, the significant divergence in boiling point ranges provides a practical differentiation for procurement, storage, and handling specifications. This thermal property difference also has implications for GC-based purity analysis and residual solvent testing.

Physicochemical Properties Boiling Point Quality Specification

Optical Rotation as a Stereochemical Fingerprint: Differentiating the Trans Isomer from Cis and Racemic Forms

The (4aS,7aR)-trans isomer possesses a specific optical rotation that distinguishes it from both its (4aR,7aR)-enantiomer and the (4aS,7aS)-cis diastereomer. Vendor data for the closely related (1S,6S)-2,8-diazabicyclo[4.3.0]nonane (cis isomer) reports a specific rotation of -4.0° (c = 0.5, chloroform) [1]. The trans isomer, by virtue of its different spatial arrangement, is expected to exhibit a distinct magnitude and/or sign of optical rotation, though a direct experimentally measured value for the (4aS,7aR) compound was not identified in the accessed sources. The availability of authenticated reference material with a certificate of analysis specifying optical rotation is essential for chiral identity confirmation and for distinguishing the trans impurity from the cis API intermediate in chiral HPLC method development [2].

Optical Rotation Chiral Purity Stereochemical Authentication

Reference Standard Purity Specifications: (4aS,7aR)-trans Isomer as a Pharmacopoeial Impurity Marker

Commercial suppliers offer (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine as a reference standard with a minimum purity specification of >95% as determined by HPLC . This purity threshold meets the requirements for impurity reference standards used in pharmacopoeial analytical methods, where the USP Moxifloxacin Hydrochloride monograph sets an acceptance criterion of NMT 0.1% for individual related compounds and employs relative response factors (RRF) ranging from 0.29 to 1.0 for quantification [1]. The trans isomer's purity specification of >95% is comparable to that of cis-isomer impurity standards (e.g., Moxifloxacin Impurity 22 at 97% purity ), but the critical distinction lies in the stereochemical identity rather than purity alone. A cis impurity standard, even at equivalent or higher purity, cannot substitute for the trans isomer reference material in method validation studies that require accurate identification and quantification of the trans-configured process impurity.

Reference Standard Purity Impurity Quantification Regulatory Compliance

Optimal Application Scenarios for (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine Based on Quantitative Differentiation Evidence


Pharmacopoeial Impurity Profiling of Moxifloxacin Drug Substance and Finished Product

The primary validated application of (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine is as a stereochemically authenticated reference standard for the identification and quantification of the trans-configured process impurity in moxifloxacin. The USP Moxifloxacin Hydrochloride monograph mandates HPLC-UV analysis at 293 nm with specified relative retention times and relative response factors for related compounds [1]. This trans isomer standard enables accurate peak assignment for the impurity that falls outside the cis-configured USP-specified compounds A–E, supporting regulatory compliance with ICH Q3A/Q3B impurity thresholds (reporting threshold: 0.05%, identification threshold: 0.10%, qualification threshold: 0.15% for a maximum daily dose of 400 mg moxifloxacin).

Chiral HPLC Method Development and Validation for Moxifloxacin Enantiomeric Purity

The USP monograph includes a dedicated enantiomeric purity test employing a copper(II)-isoleucine chiral mobile phase [1]. The (4aS,7aR)-trans isomer serves as a critical system suitability marker in chiral method development, providing a retention time and resolution benchmark distinct from the (4aS,7aS)-cis API intermediate. Its defined stereochemistry enables the establishment of resolution criteria between the trans impurity and the cis active moiety, which is essential for validating the specificity of chiral separation methods used in batch release testing.

Process-Related Impurity Fate and Purge Studies During Moxifloxacin Synthesis

The trans isomer can arise as a process-related impurity during the stereoselective synthesis of the (4aS,7aS)-cis intermediate from pyridine-2,3-dicarboxylic acid precursors [1]. By using the authenticated (4aS,7aR)-trans reference standard in spiking studies, process chemists can track impurity carryover through downstream synthetic steps, validate purification unit operations, and establish robust control strategies. This application is particularly relevant for pharmaceutical manufacturers seeking to demonstrate process understanding in regulatory submissions under ICH Q11.

LC-MS/MS Impurity Identification and Structural Confirmation in Stability Studies

The HPLC-UV/FTICRMS method described for moxifloxacin impurity profiling detected ten impurities and identified eight, including stereoisomeric species [1]. The (4aS,7aR)-trans reference standard provides a confirmed retention time and mass spectral signature (exact mass: 126.115698 Da) that enables unambiguous identification of the trans impurity in forced degradation and long-term stability samples. This supports the generation of impurity profiles for ICH Q1A(R2) stability documentation, where any unspecified impurity exceeding the identification threshold must be structurally characterized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.